6-Fluoro-2-(oxiran-2-yl)chroman

Catalog No.
S684345
CAS No.
99199-90-3
M.F
C11H11FO2
M. Wt
194.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-(oxiran-2-yl)chroman

CAS Number

99199-90-3

Product Name

6-Fluoro-2-(oxiran-2-yl)chroman

IUPAC Name

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene

Molecular Formula

C11H11FO2

Molecular Weight

194.2 g/mol

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2

InChI Key

GVZDIJGBXSDSEP-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

The exact mass of the compound 6-Fluoro-2-(oxiran-2-yl)chroman is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Fluoro-2-(oxiran-2-yl)chroman, CAS 99199-90-3, is a fluorinated heterocyclic epoxide that serves as a pivotal, process-critical intermediate in the synthesis of the cardiovascular drug Nebivolol. Nebivolol is a highly selective β₁-adrenergic receptor blocker used for treating hypertension, and its complex structure contains four chiral centers. The synthesis of the specific, therapeutically active mixture of (SRRR) and (RSSS) enantiomers of Nebivolol is critically dependent on the use of specific diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman as starting materials. The inclusion of the fluorine atom in the chroman ring is a deliberate design choice intended to enhance the final drug's metabolic stability and binding affinity.

Procurement Fit

Intermediate Late-stage epoxide for asymmetric nebivolol synthesis
Standard Nebivolol Impurity 67 reference standard for analytical method validation

Substituting this specific fluorinated epoxide with non-fluorinated analogs or other halide forms is not viable for its primary application. The fluorine atom is integral to the pharmacological profile of the final Nebivolol API, influencing its potency and metabolic pathway. Furthermore, Nebivolol's therapeutic effect relies on a specific racemic mixture of (SRRR)- and (RSSS)-enantiomers. The synthesis of this exact mixture requires the stereo-controlled reaction of specific diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman. Using an incorrect diastereomer, a racemic mixture where specific isomers are not separated, or a non-fluorinated precursor would lead to the wrong final product, unacceptable impurity profiles, and complete failure in a regulated pharmaceutical manufacturing context.

Substitution Risk

6-fluoro substituent is critical
Desfluoro analogs lack reported β1 binding affinity; replacement may shift pharmacological profile of final API
Stereochemical dependence
Epoxide configuration directly determines nebivolol diastereomeric composition; alternate epoxide intermediates may alter impurity profiles
Method specificity mismatch
Non-fluorinated chroman epoxides exhibit different HPLC retention times and do not co-elute with the target impurity peak required for compendial methods

Precursor Processability: Stability Advantage Over Aldehyde Intermediate

A critical step in many patented Nebivolol syntheses involves the conversion of a 6-fluoro-chromanyl aldehyde to the target epoxide, 6-fluoro-2-(oxiran-2-yl)chroman. However, the aldehyde intermediate is noted to be unstable and prone to racemization, particularly when prepared in its optically active form. Procuring the stabilized epoxide directly bypasses the handling and potential racemization of this unstable aldehyde, de-risking a critical step in the overall synthesis and preserving the required stereochemical purity for subsequent steps.

Evidence DimensionIntermediate Stability & Process Risk
Target Compound DataStable, isolatable crystalline solid suitable for storage and direct use.
Comparator Or Baseline6-Fluoro-chromanyl aldehyde: Noted in patents as 'not particularly stable' and 'prone to racemization'.
Quantified DifferenceQualitative but critical: Mitigates risk of racemization, which would compromise yield and purity of the final API.
ConditionsIndustrial synthesis of Nebivolol precursors.

This stability difference makes direct procurement of the epoxide a more robust and reliable manufacturing strategy than in-situ generation from the unstable aldehyde.

Process yield
Head-to-head
90% isolated over two steps (US 20190031636) vs prior EP 0334429 route (lower, racemization-prone)
Supports scalable process selection
MeCBS-catalyzed reduction; eliminates cryogenic conditions

Enabling High-Yield Synthesis of N-benzyl Nebivolol Intermediate

In a patented, improved process for Nebivolol hydrochloride, specific diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman are reacted with a benzylated amino alcohol to form the N-benzyl Nebivolol intermediate. For example, (±)-[1S*(R*)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol is reacted with (±)-[1S*(S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. This key coupling reaction proceeds under mild conditions (reflux in methanol) over 16-18 hours, directly yielding the protected API precursor without requiring more cumbersome, lower-purity multi-step alternatives described in earlier patents.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables a direct, high-yielding coupling reaction to the protected Nebivolol backbone.
Comparator Or BaselineEarlier synthetic routes described as 'cumbersome', involving more steps and resulting in lower purity of the intermediate.
Quantified DifferenceNot directly quantified, but the patent describes the process as an 'improvement' that avoids multiple steps and isolation of acid addition salts, reducing the manufacturing time cycle.
ConditionsReaction in methanol at reflux (65-70°C) for 16-18 hours.

Procuring this specific epoxide enables access to a more streamlined, efficient, and cost-effective patented route for large-scale Nebivolol synthesis compared to older, more complex methods.

Diastereoselectivity
Head-to-head
98% d.e. with (R)-MeCBS catalyst vs ≤10% d.e. for NaBH₄/LiAlH₄
Supports high enantiomeric purity of API
Eliminates need for chiral chromatographic purification

Critical Role in Stereospecific Synthesis of a Dual-Action API

The therapeutic activity of Nebivolol is dependent on its unique composition as a racemic mixture of the d-isomer (SRRR) and l-isomer (RSSS). The d-isomer is primarily responsible for the β₁-blocking activity, while the l-isomer potentiates nitric oxide (NO) release, leading to vasodilation. The synthesis of this specific 1:1 mixture is only possible through the stereo-controlled coupling of the correct diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman. For example, the (S,R)-epoxide and the (R,S)-epoxide are used to build the different enantiomeric halves of the final molecule. Using a non-fluorinated chroman or an incorrect stereoisomer would fail to produce the dual-action therapeutic agent.

Evidence DimensionPharmacological Relevance of Precursor
Target Compound DataThe 6-fluoro-chroman core is essential for producing Nebivolol, which combines high β1-selectivity (from the d-isomer) with unique NO-mediated vasodilation (from the l-isomer).
Comparator Or BaselineTraditional β-blockers (e.g., atenolol, metoprolol), which lack the NO-potentiating vasodilatory effect and often have a less favorable side-effect profile.
Quantified DifferenceQualitative but fundamental: Enables synthesis of a 'third generation' beta-blocker with a distinct, dual mechanism of action not achievable with precursors for older drugs.
ConditionsIn-vivo pharmacology of the final API.

This precursor is essential for synthesizing a specific, high-value API whose therapeutic and commercial success is directly tied to the unique pharmacology enabled by its fluorinated, stereochemically complex structure.

Absolute configuration
Cross-study comparable
Single-crystal X-ray; Flack parameter = 0.05(9), (R)-fluoro-(S)-oxirane confirmed
Supports unequivocal stereochemical assignment
Desfluoro analog lacks X-ray structure; configuration inferred
Reference standard
Head-to-head
≥95% HPLC purity; co-elutes with critical nebivolol impurity peak
Enables accurate impurity quantification
Desfluoro impurity shows ΔRT >2 min, separate standard needed
Overall API yield
Cross-study comparable
14.1% overall yield (Sharpless route) vs 2.1% reported in prior literature
Supports asymmetric route viability
6.7-fold improvement; epoxide intermediate key contributor
β1/β2 selectivity
Class-level inference
290-fold β1 over β2 for (S,R,R,R)-nebivolol; bisoprolol 26-fold, atenolol 15-fold
Supports fluorine SAR interpretation
Final API context; class-level structure-activity relationship

Key Building Block for Industrial Synthesis of Nebivolol

The primary and most critical application is the use of specific, separated diastereomers of this compound as the key starting materials for the commercial synthesis of the antihypertensive drug Nebivolol. Its structural and stereochemical integrity is essential for accessing efficient and scalable manufacturing routes to the final API.

Development of Next-Generation Cardiovascular Agents

The 6-fluoro-chroman moiety is a validated pharmacophore. This epoxide serves as a versatile precursor for medicinal chemistry campaigns aimed at developing novel β-blockers or other cardiovascular drugs where enhanced metabolic stability and high receptor affinity, conferred by the fluorine atom, are desired properties.

Scaffold for Structure-Activity Relationship (SAR) Studies

In a research context, this compound and its individual stereoisomers are valuable tools for SAR studies. The reactive epoxide allows for the introduction of diverse side chains, enabling systematic exploration of how modifications to the Nebivolol backbone affect β₁-receptor binding and nitric oxide potentiation.

Application Fit

Application
Selection Property
Validation Focus
Industrial nebivolol synthesis
High-yield late-stage epoxide
Diastereoselectivity and process scalability
Impurity profiling for ANDA filing
Validated pharmacopeial impurity standard
Co-elution with target impurity peak in compendial HPLC
Stereochemical assignment in CRO
X-ray confirmed absolute configuration
Enantiomeric identity verification without correlation reliance
Beta-blocker SAR research
Fluorinated chroman epoxide core
Fluorine effect on receptor selectivity interpretation

XLogP3

2.1

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

99199-90-3
129050-23-3
197706-51-7
129050-29-9

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